![molecular formula C10H13F2N3 B7359805 N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine](/img/structure/B7359805.png)
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor of the protein kinase C (PKC) family. It was first synthesized by Pfizer Global Research and Development and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine involves the inhibition of PKC enzymes, which are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of PKC enzymes, which can trigger a cascade of events leading to cell death. In addition, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to inhibit angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine is its specificity for PKC enzymes, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine is its potential toxicity, which can limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders, where PKC enzymes are also involved in disease progression. Finally, future research could focus on developing new and more effective PKC inhibitors based on the structure of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine involves several steps, including the reaction of 2,6-difluoropyrimidine-4-amine with cyclopentanone to produce the corresponding cyclopentyl ketone intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-15(7-4-2-3-5-7)9-6-8(11)13-10(12)14-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHJHNPSXYCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2=CC(=NC(=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.